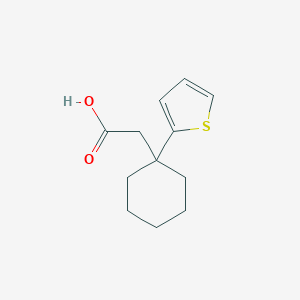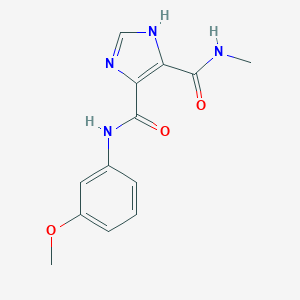
(1-Thien-2-ylcyclohexyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Thien-2-ylcyclohexyl)acetic acid, commonly known as TCCA, is a chemical compound that is widely used in scientific research. It is a non-steroidal anti-inflammatory drug that has been shown to have potential therapeutic benefits in a variety of conditions.
Mecanismo De Acción
TCCA works by inhibiting the production of prostaglandins, which are molecules that play a key role in inflammation. It does this by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins. By inhibiting COX-2, TCCA reduces inflammation and pain.
Biochemical and Physiological Effects:
TCCA has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of cytokines, which are molecules that play a key role in inflammation. It has also been shown to reduce the activity of nuclear factor-kappa B (NF-kB), a transcription factor that is involved in the regulation of inflammation. In addition, TCCA has been shown to reduce the production of reactive oxygen species (ROS), which are molecules that can cause damage to cells and tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using TCCA in lab experiments is that it has been extensively studied and has a well-established mechanism of action. This makes it a useful tool for studying inflammation and related conditions. However, one limitation of using TCCA is that it can be difficult to work with due to its low solubility in water.
Direcciones Futuras
There are a number of future directions for research on TCCA. One area of interest is the potential use of TCCA in the treatment of cancer. TCCA has been shown to have anti-tumor effects in animal models, and further research is needed to determine its potential as a cancer treatment. Another area of interest is the potential use of TCCA in the treatment of Alzheimer's disease. TCCA has been shown to have neuroprotective effects in animal models, and further research is needed to determine its potential as a treatment for Alzheimer's disease. Finally, there is interest in developing new formulations of TCCA that are more soluble in water, which would make it easier to work with in lab experiments.
Métodos De Síntesis
TCCA can be synthesized by reacting thioanisole with cyclohexylmagnesium bromide, followed by oxidation with potassium permanganate. The yield of this reaction is typically around 70%.
Aplicaciones Científicas De Investigación
TCCA has been extensively studied in scientific research for its potential therapeutic benefits. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It has also been studied for its potential use in the treatment of cancer, Alzheimer's disease, and other conditions.
Propiedades
Fórmula molecular |
C12H16O2S |
|---|---|
Peso molecular |
224.32 g/mol |
Nombre IUPAC |
2-(1-thiophen-2-ylcyclohexyl)acetic acid |
InChI |
InChI=1S/C12H16O2S/c13-11(14)9-12(6-2-1-3-7-12)10-5-4-8-15-10/h4-5,8H,1-3,6-7,9H2,(H,13,14) |
Clave InChI |
LHTSRQLXJHHJJP-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)(CC(=O)O)C2=CC=CS2 |
SMILES canónico |
C1CCC(CC1)(CC(=O)O)C2=CC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![ethyl 4-[({[4-allyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B285879.png)
![2-[(4-Butylanilino)carbonyl]benzoic acid](/img/structure/B285883.png)
![5-(2-Butoxybenzylidene)-3-{[4-(4-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285886.png)
![5-(2-Furylmethylene)-3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285888.png)
![5-(2-Butoxybenzylidene)-3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285889.png)
![5-(4-Methylbenzylidene)-3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285890.png)
![5-[2-(Allyloxy)benzylidene]-3-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285891.png)
![5-(2-Butoxybenzylidene)-3-[(4-phenyl-1-piperazinyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B285893.png)
![5-{[5-(2-Chlorophenyl)-2-furyl]methylene}-3-(1-piperidinylmethyl)-1,3-thiazolidine-2,4-dione](/img/structure/B285895.png)
![5-(2-Furylmethylene)-3-{[4-(4-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285899.png)
![3-[5-(4-Bromophenyl)-2-furyl]-1-[5-(3-chlorophenyl)-2-furyl]-2-propen-1-one](/img/structure/B285900.png)
![6-(4-Bromophenyl)-2-(3-chlorobenzyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B285901.png)
